チオピラゾロピリミジン

説明

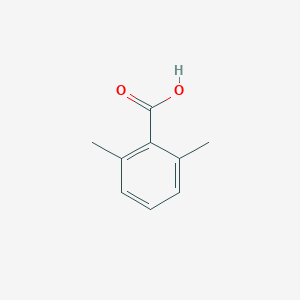

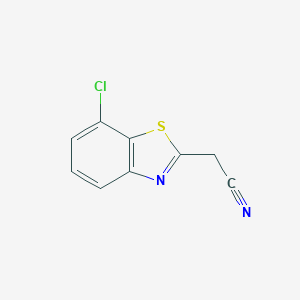

Thiopyrazolopyrimidine is a type of heterocyclic compound. It’s a bicyclic molecule made by fusing two aromatic rings, thiazole and pyrimidine, and replacing one carbon atom with nitrogen and sulfur . These compounds have a high impact in medicinal chemistry and have attracted a great deal of attention in material science due to their significant photophysical properties .

Synthesis Analysis

Thiopyrazolopyrimidines have been prepared by the reaction of 4,5-dihydrothiazol-2-amine with diketones, ethoxymethylene malonic esters, acetylene dicarboxylic esters, and ethyl (chloroformyl)acetate . Various synthetic approaches have been developed for the preparation and post-functionalization of this functional scaffold .Molecular Structure Analysis

3D-QSAR models were established using 52 compounds of pyrazolopyrimidine analogues with multiple substituents. The relationship between molecular structure and inhibitory activity was studied using comparative molecular field analysis (CoMFA), CoMFA region focusing (CoMFA-RG), and comparative molecular similarity index (CoMSIA) .Chemical Reactions Analysis

Thiazolopyrimidines have been synthesized through various chemical reactions. For instance, fused heterocyclic ring structures play an important role in the enhancement of pharmaceutical actions of the molecules . Another example is the cyclization of 4-amino-3-phenyl-2-thioxo-2,3-dihydro-thiazole-5-carboxamide to 5-sulfanyl-3-phenyl-2-thioxo-2,3-dihydrothiazole .科学的研究の応用

抗菌用途

チオピラゾロピリミジン誘導体は、その潜在的な抗菌特性について研究されてきました . チアゾールおよびピラゾール部分の抗菌剤としての薬理作用は、多くの文献レビューで徹底的に説明されてきました . これらの化合物は、将来の新しい薬物分子の設計における先導化合物として役立つ可能性があります .

抗がん用途

抗菌特性に加えて、チオピラゾロピリミジン誘導体は、その潜在的な抗がん活性についても評価されてきました . 一部の厳選された例は、抗がん活性についてスクリーニングおよび評価され、有望な結果を示しました .

光学用途

ピラゾロ[1,5-a]ピリミジン(PPs)のファミリーは、光学用途のための戦略的化合物として特定されています . それらは、より単純で環境に優しい合成方法論と調整可能な光物理的特性などのいくつかの重要な特性を持っています .

材料科学用途

チオピラゾロピリミジン誘導体は、その顕著な光物理的特性により、近年材料科学において大きな注目を集めています .

ケモセンサー

チオピラゾロピリミジン誘導体を含む蛍光性複素環式化合物は、ケモセンサーとして使用されてきました .

バイオイメージング用途

将来の方向性

作用機序

Target of Action

Pyrazolopyrimidine derivatives have been reported to exhibit inhibitory activity against various kinases

Mode of Action

Pyrazolopyrimidine derivatives have been reported to inhibit the activity of their target kinases, thereby disrupting the signaling pathways they regulate . The specific interactions between Thiopyrazolopyrimidine and its targets remain to be elucidated.

Biochemical Pathways

Given that pyrazolopyrimidine derivatives can inhibit kinase activity, it is likely that thiopyrazolopyrimidine affects pathways regulated by its target kinases

Result of Action

Given that pyrazolopyrimidine derivatives can inhibit kinase activity, it is likely that thiopyrazolopyrimidine disrupts the signaling pathways regulated by its target kinases, potentially leading to altered cellular functions

特性

IUPAC Name |

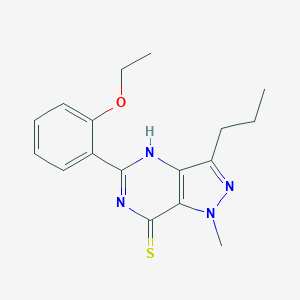

5-(2-ethoxyphenyl)-1-methyl-3-propyl-4H-pyrazolo[4,3-d]pyrimidine-7-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4OS/c1-4-8-12-14-15(21(3)20-12)17(23)19-16(18-14)11-9-6-7-10-13(11)22-5-2/h6-7,9-10H,4-5,8H2,1-3H3,(H,18,19,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUBOOZSGASWZDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN(C2=C1NC(=NC2=S)C3=CC=CC=C3OCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00630942 | |

| Record name | 5-(2-Ethoxyphenyl)-1-methyl-3-propyl-1,4-dihydro-7H-pyrazolo[4,3-d]pyrimidine-7-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00630942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

479074-06-1 | |

| Record name | Thiopyrazolopyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0479074061 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(2-Ethoxyphenyl)-1-methyl-3-propyl-1,4-dihydro-7H-pyrazolo[4,3-d]pyrimidine-7-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00630942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | THIOPYRAZOLOPYRIMIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Z4Y3U7EUG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-butyl N-[trans-2-fluorocyclopropyl]carbamate](/img/structure/B122856.png)